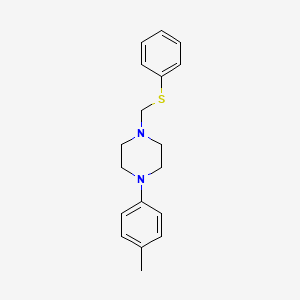
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-methylphenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine typically involves the reaction of 1-(4-methylphenyl)piperazine with a phenylsulfanylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylsulfanylmethyl group can interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the phenylsulfanylmethyl group, resulting in different chemical and biological properties.
1-(Phenylsulfanylmethyl)piperazine: Lacks the 4-methylphenyl group, leading to different interactions with molecular targets.
1-(4-Methylphenyl)-4-(methylsulfanylmethyl)piperazine: Contains a methylsulfanylmethyl group instead of a phenylsulfanylmethyl group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
6326-28-9 |
|---|---|
Molecular Formula |
C18H22N2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-(phenylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C18H22N2S/c1-16-7-9-17(10-8-16)20-13-11-19(12-14-20)15-21-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
InChI Key |
LOIGOTXJCSVVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















